![molecular formula C13H13BrN2O2S2 B2584231 2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896294-81-8](/img/structure/B2584231.png)
2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
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Description
2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as:
- Anti-inflammatory : Thiophene derivatives show anti-inflammatory properties .
- Anti-psychotic : They are used in the treatment of psychotic disorders .
- Anti-arrhythmic : They help in regulating the heart’s rhythm .
- Anti-anxiety : They are used in the treatment of anxiety disorders .
- Anti-fungal : They show activity against fungal infections .
- Antioxidant : They help in neutralizing harmful free radicals in the body .
- Estrogen receptor modulating : They are used in the treatment of conditions related to estrogen receptors .
- Anti-mitotic : They inhibit cell division .
- Anti-microbial : They show activity against microbial infections .
- Kinases inhibiting : They inhibit kinases, enzymes that play a key role in the complex cellular processes .
- Anti-cancer : They show activity against cancer cells .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Synthesis
Thiophene derivatives are used in various organic synthesis reactions. For example, they are used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Biological Research
Thiophene derivatives are used in biological research due to their diverse biological activities. They are used in the development of new drugs and therapies .
Industrial Applications
Thiophene derivatives are used in various industrial applications due to their unique chemical properties. For example, they are used as corrosion inhibitors .
Electronic Applications
Thiophene derivatives are used in the development of electronic devices such as organic semiconductors and organic field-effect transistors (OFETs) .
properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S2/c1-6-7(2)19-13(10(6)12(18)15-3)16-11(17)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXROXRAASFOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide |
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